molecular formula C11H14O B1276497 1-isopropoxy-2-vinylbenzene CAS No. 67191-35-9

1-isopropoxy-2-vinylbenzene

Cat. No.: B1276497
CAS No.: 67191-35-9
M. Wt: 162.23 g/mol
InChI Key: SXCKVSZTZAMSRS-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-vinylbenzene (CAS: 67191-35-9) is a styrene derivative with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a key intermediate in organometallic chemistry, particularly in the synthesis of ruthenium-based olefin metathesis catalysts, such as Hoveyda-Grubbs II and III catalysts . The compound features an isopropoxy group at the 1-position and a vinyl group at the 2-position of the benzene ring, enabling its participation in transmetalation and cross-metathesis reactions .

Preparation Methods

1-Isopropoxy-2-vinylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of methyl triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran (THF) and hexane, followed by the addition of O-(2-propoxy)salicylaldehyde . The reaction conditions typically involve room temperature and a reaction time of several hours. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

1-Isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropoxy-2-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-vinylbenzene involves its interaction with specific molecular targets. It can bind to various enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Physical Properties :

  • Solubility : Soluble in dichloromethane (DCM) and other polar aprotic solvents .
  • Storage : Stable at 2–8°C under moisture-free conditions .
  • Synthesis : Produced during metathesis precatalyst activation, often alongside 1-octene in a ~4:1 ratio .

Comparison with Structurally Similar Compounds

Isobutylbenzene (2-Methyl-1-phenylpropane)

  • Formula : C₁₀H₁₄; MW : 134.22 g/mol; CAS : 538-93-2 .
  • Key Differences : Lacks the vinyl and isopropoxy groups. The isobutyl substituent confers distinct reactivity.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis.
  • Hazards : Classified as Flammable Liquid 3 (H226), with skin (H315) and eye (H319) irritation risks .

3-(2-Isopropylphenyl)-1-propene

  • Formula : C₁₂H₁₆; CAS : 1587-06-0 .
  • Key Differences : Structural isomer with a propene chain at the 3-position instead of the 2-position.
  • Hazards: No specific classification reported .
  • Contrast : The altered substituent position reduces its utility in metathesis catalysis compared to 1-isopropoxy-2-vinylbenzene.

4-Bromo-1-isopropoxy-2-vinylbenzene

  • Formula : C₁₁H₁₃BrO; MW : 241.12 g/mol; CAS : 16602-27-0 .
  • Key Differences : Bromine substitution at the 4-position introduces steric and electronic effects.
  • Applications : Likely used in Suzuki coupling or palladium-catalyzed reactions due to the bromine atom.
  • Contrast : The bromine substituent enhances electrophilicity but may hinder transmetalation steps critical in ruthenium catalyst synthesis .

1-Isopropoxy-2-(prop-2-en-1-yl)benzene

  • Mentioned in : Catalyst optimization studies .
  • Key Differences : Prop-2-en-1-yl (allyl) group replaces the vinyl group.
  • Applications : Tested as a precursor for FixCat catalysts but yielded lower efficiency (~50% vs. 91% for this compound in Ru-2a synthesis) .
  • Contrast : The allyl group’s bulkiness may reduce compatibility with ruthenium coordination sites.

Reactivity and Catalytic Performance

Transmetalation Efficiency

  • Ru-2a Synthesis : this compound achieves >95% conversion in transmetalation with CuCl, yielding 91% Ru-2a and 86% Cu-1a .
  • Brominated Derivative: No catalytic data available, but bromine’s electron-withdrawing nature likely slows reaction kinetics .

Hazard and Handling Considerations

  • This compound: Limited hazard data, but standard handling for volatile organics is recommended (e.g., avoid evaporation during workup) .
  • Isobutylbenzene : Higher flammability and irritation risks necessitate stringent safety protocols .

Biological Activity

1-Isopropoxy-2-vinylbenzene, an organic compound with the molecular formula C11_{11}H14_{14}O, is characterized by the presence of an isopropoxy group and a vinyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including chemistry, biology, and medicine.

This compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. One common synthetic route includes the reaction of methyl triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran (THF) and hexane, followed by the addition of O-(2-propoxy)salicylaldehyde.

The biological activity of this compound is primarily linked to its interactions with biological molecules. It has been studied for its potential therapeutic properties, particularly in relation to its reactivity with various enzymes and receptors. The compound's mechanism involves the formation of complexes that can influence biochemical pathways, particularly those related to isoprenoid biosynthesis.

Pharmacokinetics

Research indicates that this compound may exhibit significant reactivity and potential bioavailability due to its structural features. Its interactions with ruthenium carbene complexes suggest a role in catalyzing reactions that could have biological implications.

Case Studies

  • Reactivity Studies : Preliminary studies have shown that compounds similar to this compound can interact with viral proteases, indicating potential antiviral activity. This suggests that further exploration of this compound's interactions with enzymes could uncover therapeutic mechanisms.
  • Catalytic Applications : In a study involving ethenolysis reactions, this compound was identified as a product formed from precatalysts during the reaction process. The yield ratios indicated significant conversions and highlighted its role in catalytic processes .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesPotential Applications
This compoundC11_{11}H14_{14}OIsopropoxy and vinyl groupsAntiviral activity, catalytic applications
4-Bromo-1-isopropoxy-2-vinylbenzeneC11_{11}H12_{12}BrOBromine substituentInteraction with viral proteases
4-Chloro-1-isopropoxy-2-vinylbenzeneC12_{12}H13_{13}ClOChlorine substituentChemical synthesis

Properties

IUPAC Name

1-ethenyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCKVSZTZAMSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420138
Record name 2-isopropoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67191-35-9
Record name 2-isopropoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethenyl-2-(1-methylethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-isopropoxy-2-vinylbenzene
1-isopropoxy-2-vinylbenzene
1-isopropoxy-2-vinylbenzene
1-isopropoxy-2-vinylbenzene
1-isopropoxy-2-vinylbenzene
1-isopropoxy-2-vinylbenzene

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